2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Overview
Description
“2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” is a chemical compound with the molecular weight of 205.69 . It is also known by its IUPAC name, "2-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride" . The compound’s InChI code is "1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H" .
Molecular Structure Analysis
The molecular structure of “2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” can be represented by the InChI code "1S/C8H15N3O.ClH/c1-8(2,3)7-10-6(4-5-9)11-12-7;/h4-5,9H2,1-3H3;1H" . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.69 . The molecular formula is "C8H15N3O.ClH" . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available in the retrieved data .Scientific Research Applications
Synthesis and Characterization of Novel Bioactive Molecules
Research indicates that derivatives of 1,2,4-oxadiazole, which share a core structural similarity with 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, have been synthesized and characterized for their potential bioactive properties. For instance, novel 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been developed, demonstrating antitumor activity towards a panel of cell lines. These compounds were synthesized starting from aniline derivatives and tested in vitro, revealing significant antitumor potential in some cases (Maftei et al., 2013).
Development of Antioxidant Agents
Further research has led to the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, which were evaluated for their antioxidant activity. Through the reaction of aryl hydrazides with 3,5-di-tert-butyl-4-hydroxybenzoic acid, a series of compounds were synthesized and demonstrated significant free-radical scavenging ability, indicating potential as antioxidant agents (Shakir et al., 2014).
Investigation into Antimicrobial and Anti-HIV Activities
Compounds featuring the 1,2,4-oxadiazole ring have also been synthesized and evaluated for their antimicrobial and anti-HIV-1 activities. A study focusing on certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones revealed that some derivatives exhibited promising activities against Gram-positive and Gram-negative bacteria, as well as significant reduction in HIV-1 viral replication, highlighting the potential therapeutic applications of these molecules (El-Emam et al., 2004).
Application in Materials Science
The synthesis and fluorescence properties of 1,3,4-oxadiazole derivatives have been explored for applications in materials science, particularly in the development of novel fluorescent materials. Studies have demonstrated the preparation of 1,3,4-oxadiazole derivatives using solid-state synthesis, with the resulting compounds exhibiting notable single and two-photon excited fluorescence spectra. This research opens pathways for the use of such derivatives in the development of optical materials and sensors (Huang Wei, 2007).
Future Directions
properties
IUPAC Name |
2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c1-8(2,3)7-11-6(12-13-7)9(4,5)10;/h10H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYLRTRQOVORNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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